Tristin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

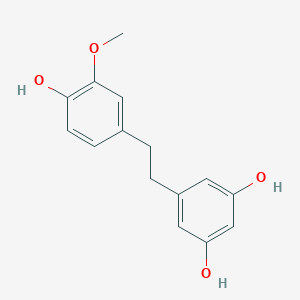

5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-19-15-8-10(4-5-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h4-9,16-18H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFFMALTIRFAHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Melting Point and Polymorphism of Tristearin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and polymorphic behavior of tristearin, a saturated triglyceride of significant interest in the pharmaceutical, food, and cosmetic industries. Understanding and controlling the polymorphism of tristearin is critical for product quality, stability, and performance, particularly in drug delivery systems.[1][2]

Introduction to Tristearin Polymorphism

Tristearin (glyceryl tristearate) is a triglyceride that exhibits monotropic polymorphism, meaning it can exist in multiple crystalline forms with different physicochemical properties.[1] These forms, primarily denoted as α, β', and β, arise from different packing arrangements of the hydrocarbon chains in the crystal lattice.[1][3] The polymorphic form of tristearin can significantly impact its melting point, solubility, and ultimately, the release profile of encapsulated active pharmaceutical ingredients (APIs).

The three main polymorphic forms are characterized by their subcell structures: hexagonal (α), orthorhombic (β'), and triclinic (β). The α-form is the least stable and has the lowest melting point, while the β-form is the most stable with the highest melting point. The β' form is intermediate in stability and melting point. Recently, a new, even more stable triclinic polymorph, designated as β1, has been identified.

Quantitative Data on Tristearin Polymorphs

The physical properties of tristearin's polymorphs are distinct. The following tables summarize the key quantitative data from various studies.

Table 1: Melting Points and Enthalpies of Fusion of Tristearin Polymorphs

| Polymorphic Form | Melting Point (°C) | Enthalpy of Fusion (J/g) | Reference |

| α | 54 - 59.7 | Not always directly measured due to rapid transformation | |

| β' | 61 - 64 | Not consistently reported | |

| β | 70.9 - 73.1 | ~220 | |

| β2 | ~73 | - | |

| β1 (newly discovered) | 75.7 ± 0.5 | 243.9 ± 10.5 |

Table 2: Characteristic X-ray Diffraction (XRD) Short Spacings for Tristearin Polymorphs

| Polymorphic Form | Characteristic Short Spacings (Å) and Relative Intensities |

| α | A single strong peak around 4.15 Å |

| β' | Two strong peaks around 4.2 Å and 3.8 Å |

| β | Three characteristic peaks at approximately 4.6 Å (very strong), 3.9 Å, and 3.7 Å |

| β2 | 4.61 Å (very strong), 3.86 Å (medium), 3.70 Å (medium) |

| β1 | 4.57 Å (weak), 3.84 Å (weak), 3.68 Å (very strong) |

Table 3: X-ray Diffraction (XRD) Long Spacings for Tristearin Polymorphs

| Polymorphic Form | Long Spacing (Å) |

| β2 | 45.21 |

| β1 | 44.91 |

Polymorphic Transitions and Their Significance

The transformation from less stable to more stable forms is a critical aspect of tristearin's behavior. During processing and storage, tristearin can undergo polymorphic transitions, which can alter the final product's properties. For instance, tristearin produced by spray congealing initially crystallizes in the metastable α-form. Over time, this can slowly transition to the more stable β-form. This transition can be influenced by factors such as temperature, time, and the presence of additives like liquid lipids. The addition of certain liquid lipids can accelerate the conversion from the α-form to the stable β-form, sometimes within minutes to days. This controlled transformation can be advantageous in manufacturing, ensuring the final product is in a stable state before storage.

The polymorphic state of the tristearin matrix has a profound effect on drug release. The less dense α-form can lead to a faster initial drug release, while the more compact and stable β-form often results in a slower, more controlled release profile.

Below is a diagram illustrating the typical polymorphic transformation pathway of tristearin.

Experimental Protocols for Characterization

The characterization of tristearin's polymorphism relies on several key analytical techniques.

DSC is a fundamental technique used to determine the melting points and enthalpies of fusion of the different polymorphs. It can also be used to study the kinetics of polymorphic transitions.

-

Objective: To identify polymorphic forms and their transitions based on thermal events (melting and crystallization).

-

Sample Preparation: 2-5 mg of the tristearin sample is weighed into an aluminum pan. An empty pan is used as a reference.

-

Typical Experimental Conditions:

-

Heating Scan: The sample is heated from a low temperature (e.g., 20°C or 25°C) to a temperature above the final melting point (e.g., 90°C) at a controlled heating rate (e.g., 5°C/min or 10°C/min).

-

Cooling Scan: To study crystallization behavior, the molten sample is cooled at a controlled rate (e.g., 10°C/min).

-

Isothermal Analysis: The sample is held at a specific temperature to observe crystallization or polymorphic transitions over time.

-

-

Data Interpretation: Endothermic peaks correspond to melting events, while exothermic peaks indicate crystallization or solid-solid transitions. The peak temperature is taken as the melting point, and the area under the peak corresponds to the enthalpy of the transition.

The following diagram illustrates a typical DSC workflow for analyzing tristearin polymorphism.

XRD is a powerful technique for identifying the specific polymorphic form by probing the crystal lattice structure. It provides information on the short and long spacings between the fatty acid chains.

-

Objective: To determine the crystal structure (α, β', β, etc.) of the tristearin sample.

-

Sample Preparation: The tristearin sample is typically analyzed as a powder. The polymorphic form can be prepared by specific thermal treatments. For example, the α-form can be obtained by rapid cooling of the melt, while the β-form can be obtained by slower cooling or by holding the sample at a temperature just below its melting point.

-

Instrumentation: A powder X-ray diffractometer is used.

-

Data Collection: Diffractograms are collected over a range of 2θ angles. The wide-angle X-ray scattering (WAXS) region (typically 15-30° 2θ) provides information on the short spacings characteristic of the subcell packing, while the small-angle X-ray scattering (SAXS) region (typically 1-15° 2θ) reveals the long spacings related to the lamellar structure.

-

Data Interpretation: The positions (2θ values) and intensities of the diffraction peaks are compared to known patterns for each polymorph to identify the crystalline form present in the sample.

The logical flow for polymorph identification using XRD is depicted below.

-

Polarized Light Microscopy (PLM): PLM, often combined with a hot stage, allows for the visual observation of crystal morphology and transformations during heating and cooling. Different polymorphs exhibit distinct crystal habits.

-

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology and microstructure of the tristearin crystals.

-

Adiabatic Calorimetry: This technique can be used to measure the specific heat capacities of the different polymorphic forms.

Conclusion

The polymorphic behavior of tristearin is a complex but crucial area of study for researchers and professionals in drug development and other fields. A thorough understanding of the different crystalline forms, their physical properties, and their transformation kinetics is essential for controlling the quality, stability, and performance of tristearin-based products. The application of analytical techniques such as DSC and XRD provides the necessary tools to characterize and control the polymorphic state of tristearin, ultimately leading to the development of more robust and effective formulations.

References

- 1. Liquid Lipids Act as Polymorphic Modifiers of Tristearin-Based Formulations Produced by Melting Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liquid Lipids Act as Polymorphic Modifiers of Tristearin-Based Formulations Produced by Melting Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of glyceryl tristearate

An In-Depth Technical Guide to the Physical and Chemical Properties of Glyceryl Tristearate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceryl tristearate, a triglyceride of stearic acid, is a pivotal excipient in the pharmaceutical and cosmetic industries, valued for its biocompatibility, biodegradability, and precise physicochemical properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of glyceryl tristearate, with a focus on quantitative data, detailed experimental methodologies, and relevant biological and formulation pathways. This document is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in drug development and formulation.

Introduction

Glyceryl tristearate, also known as tristearin, is a saturated triglyceride naturally occurring in various animal and vegetable fats.[1][2] Its chemical structure consists of a glycerol backbone esterified with three molecules of stearic acid.[1] This composition imparts a stable, solid nature at room temperature, making it an ideal component in the formulation of solid dosage forms, controlled-release systems, and as a matrix-forming agent in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[3][4] A thorough understanding of its physical and chemical properties is paramount for its effective application in advanced drug delivery systems.

Physical Properties

The physical characteristics of glyceryl tristearate are fundamental to its functionality in various applications, from providing structural integrity to influencing drug release kinetics.

General Properties

Glyceryl tristearate is a white to off-white, odorless, and tasteless crystalline powder. Its non-polar nature makes it insoluble in water but soluble in organic solvents like hot alcohol, benzene, and chloroform.

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of glyceryl tristearate.

| Property | Value | Units | Conditions |

| Molecular Formula | C₅₇H₁₁₀O₆ | - | - |

| Molecular Weight | 891.48 | g/mol | - |

| Melting Point | 72-75 | °C | - |

| Boiling Point | 260 | °C | - |

| Density | 0.862 | g/cm³ | at 80°C |

| Refractive Index | 1.4385 | - | at 80°C |

| Flash Point | 327 | °C | - |

Note: The melting point can vary depending on the polymorphic form.

Solubility

The solubility of glyceryl tristearate in various solvents is a critical parameter for its processing and formulation.

| Solvent | Solubility |

| Water | Insoluble |

| Cold Alcohol | Very slightly soluble |

| Hot Alcohol | Soluble |

| Benzene | Soluble |

| Chloroform | Soluble |

| Ether | Very slightly soluble |

| Petroleum Ether | Very slightly soluble |

Polymorphism

Glyceryl tristearate exhibits polymorphism, meaning it can exist in different crystalline forms, primarily α, β', and β. These polymorphs have distinct melting points, stabilities, and crystalline structures, which can significantly impact the performance of the final product, including drug release profiles and physical stability. The β form is the most stable polymorph with the highest melting point.

| Polymorph | Melting Point (°C) |

| α (alpha) | 54 |

| β' (beta prime) | 65 |

| β (beta) | 72.5 |

Chemical Properties

The chemical reactivity and characteristics of glyceryl tristearate are crucial for understanding its stability, compatibility with other substances, and its role in chemical syntheses.

Chemical Stability

Glyceryl tristearate is a stable compound under normal conditions. Its saturated fatty acid chains make it resistant to oxidation.

Key Chemical Reactions

In the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), glyceryl tristearate undergoes hydrolysis to yield glycerol and the corresponding fatty acid salt (soap), in this case, sodium or potassium stearate. This reaction is known as saponification.

Reaction: C₅₇H₁₁₀O₆ + 3 NaOH → C₃H₈O₃ + 3 C₁₈H₃₅NaO₂ (Glyceryl Tristearate + Sodium Hydroxide → Glycerol + Sodium Stearate)

Quantitative Chemical Data

The following table outlines important chemical indices for glyceryl tristearate.

| Property | Value | Units |

| Saponification Value | 186 - 192 | mg KOH/g |

| Iodine Value | ≤ 1.0 | g I₂/100g |

| Acid Value | ≤ 1.0 | mg KOH/g |

| Hydroxyl Value | ≤ 5.0 | mg KOH/g |

Note: The low iodine value is indicative of the high degree of saturation of the fatty acid chains.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of glyceryl tristearate.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which glyceryl tristearate transitions from a solid to a liquid.

Methodology:

-

A small, finely powdered sample of glyceryl tristearate is introduced into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range.

Determination of Saponification Value

Objective: To determine the amount of potassium hydroxide required to saponify one gram of glyceryl tristearate.

Methodology:

-

A known mass of glyceryl tristearate is refluxed with a known excess of alcoholic potassium hydroxide (KOH) solution for a specified period (e.g., 30-60 minutes) to ensure complete saponification.

-

The mixture is then cooled to room temperature.

-

The unreacted KOH is titrated with a standardized solution of hydrochloric acid (HCl) using phenolphthalein as an indicator.

-

A blank titration is performed simultaneously without the glyceryl tristearate sample.

-

The saponification value is calculated based on the difference in the volume of HCl required for the sample and the blank.

Determination of Iodine Value (Wijs Method)

Objective: To determine the degree of unsaturation in glyceryl tristearate.

Methodology:

-

A known weight of glyceryl tristearate is dissolved in a non-polar solvent (e.g., chloroform or carbon tetrachloride).

-

A known excess of Wijs solution (iodine monochloride in glacial acetic acid) is added to the sample. The flask is stoppered and kept in the dark for a specified time (e.g., 30 minutes) to allow the reaction to complete.

-

After the reaction period, a solution of potassium iodide (KI) is added, which reacts with the unreacted iodine monochloride to liberate iodine.

-

The liberated iodine is then titrated with a standard solution of sodium thiosulfate until the yellow color almost disappears.

-

Starch indicator is added, and the titration is continued until the blue color disappears.

-

A blank determination is carried out under the same conditions.

-

The iodine value is calculated from the difference between the blank and the sample titrations.

Characterization of Polymorphism

Objective: To study the thermal transitions and identify the different polymorphic forms of glyceryl tristearate.

Methodology:

-

A small, accurately weighed sample (typically 2-10 mg) is placed in an aluminum pan, which is then hermetically sealed.

-

The sample pan and a reference pan (usually empty) are placed in the DSC instrument.

-

The sample is subjected to a controlled temperature program (heating and cooling cycles) at a defined rate (e.g., 10°C/min).

-

The heat flow to or from the sample is measured as a function of temperature.

-

The resulting thermogram shows endothermic peaks corresponding to melting and exothermic peaks corresponding to crystallization, allowing for the identification of different polymorphs based on their distinct transition temperatures.

Objective: To determine the crystalline structure of the different polymorphs.

Methodology:

-

A powdered sample of glyceryl tristearate is packed into a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is a fingerprint of the crystalline structure. Different polymorphs will produce distinct diffraction patterns, characterized by peaks at specific 2θ angles, which correspond to the different lattice spacings in the crystal.

Mandatory Visualizations

Metabolic Pathway: Lipolysis of Glyceryl Tristearate

Glyceryl tristearate, as a triglyceride, is a major energy store in adipose tissue. Its breakdown, a process known as lipolysis, is a critical metabolic pathway for mobilizing stored energy. This process is regulated by various hormones and enzymes.

Caption: Hormonal regulation of glyceryl tristearate lipolysis.

Experimental Workflow: Preparation and Characterization of Glyceryl Tristearate-Based Solid Lipid Nanoparticles (SLNs)

Glyceryl tristearate is a key lipid matrix material for the formulation of Solid Lipid Nanoparticles (SLNs), which are advanced drug delivery systems. The following workflow outlines the typical steps for their preparation and characterization.

Caption: Workflow for SLN preparation and characterization.

Conclusion

Glyceryl tristearate possesses a unique combination of physical and chemical properties that make it an invaluable excipient in the pharmaceutical and cosmetic industries. Its well-defined melting behavior, polymorphism, and chemical stability allow for the precise engineering of drug delivery systems with controlled release profiles and enhanced stability. The experimental protocols and pathways detailed in this guide provide a foundational understanding for researchers and developers working with this versatile triglyceride. A comprehensive grasp of these characteristics is essential for leveraging the full potential of glyceryl tristearate in the development of innovative and effective products.

References

Tristearin solubility in organic solvents

An In-depth Technical Guide to the Solubility of Tristearin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tristearin in various organic solvents. Tristearin, a triglyceride derived from three units of stearic acid, is a key component in many pharmaceutical and industrial applications.[1] A thorough understanding of its solubility is crucial for formulation development, purification processes, and the creation of stable delivery systems.

Core Principles of Tristearin Solubility

Tristearin is a non-polar, hydrophobic molecule, which dictates its solubility behavior.[2] It is largely insoluble in water but shows significant solubility in a range of organic solvents.[2][3][4] The solubility of tristearin is markedly influenced by the polarity of the solvent; as the polarity of the solvent increases, the solubility of tristearin decreases. Temperature also plays a critical role, with solubility generally increasing at higher temperatures.

An interesting characteristic of tristearin is its polymorphism, meaning it can exist in different crystalline forms (α, β', and β), each with a distinct melting point and solubility profile. The presence of solvents can influence which polymorphic form is present, leading to different solubility curves for the same solvent system.

Quantitative Solubility Data

The following table summarizes the quantitative solubility data for tristearin in several organic solvents at various temperatures. This data is primarily derived from the work of C.W. Hoerr and H.J. Harwood, who conducted a detailed investigation into the solubility of tristearin.

| Solvent | Temperature (°C) | Solubility (wt. % Tristearin) |

| Hexane | ||

| 0 | ~1 | |

| 10 | ~2 | |

| 20 | ~5 | |

| 30 | ~12 | |

| 40 | ~25 | |

| 50 | ~50 | |

| Benzene | ||

| 10 | ~2 | |

| 20 | ~5 | |

| 30 | ~12 | |

| 40 | ~28 | |

| 50 | ~60 | |

| Carbon Tetrachloride | ||

| 0 | ~1 | |

| 10 | ~3 | |

| 20 | ~8 | |

| 30 | ~20 | |

| 40 | ~40 | |

| 50 | ~70 | |

| Chloroform | ||

| 0 | ~3 | |

| 10 | ~8 | |

| 20 | ~20 | |

| 30 | ~40 | |

| 40 | ~65 | |

| Ethyl Acetate | ||

| 10 | ~1 | |

| 20 | ~2 | |

| 30 | ~5 | |

| 40 | ~12 | |

| 50 | ~28 | |

| Acetone | ||

| 0 | ~0.5 | |

| 10 | ~1 | |

| 20 | ~2 | |

| 30 | ~4 | |

| 40 | ~9 | |

| 50 | ~20 |

Note: The solubility values are approximated from the graphical data presented in the cited literature.

General Solubility Observations:

-

Non-polar solvents: Tristearin exhibits higher solubility in non-polar solvents like hexane and benzene.

-

Chlorinated hydrocarbons: It is somewhat more soluble in chlorinated hydrocarbons like chloroform and carbon tetrachloride compared to hexane or benzene.

-

Polar solvents: In highly polar solvents such as methanol and acetonitrile, the solubility of tristearin is very limited. It is also only slightly soluble in cold ethanol but more so in hot ethanol.

Experimental Protocols for Determining Tristearin Solubility

The following methodologies are based on established techniques for determining the solubility of lipids in organic solvents.

Method 1: Isothermal Equilibrium Method

This is a classical and widely used method for determining solubility.

Materials:

-

Tristearin (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled water bath or incubator

-

Small, sealable glass tubes or vials

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, GC, or gravimetric analysis)

Procedure:

-

Sample Preparation: Prepare supersaturated solutions of tristearin in the chosen solvent in the sealable glass tubes. This is achieved by adding an excess amount of tristearin to a known volume or weight of the solvent.

-

Equilibration: Place the sealed tubes in a temperature-controlled bath set to the desired temperature. The tubes should be agitated (e.g., using a shaker or rotator) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the tubes to stand undisturbed at the set temperature for a period to allow the undissolved solute to settle.

-

Sampling: Carefully extract an aliquot of the clear supernatant. To avoid crystallization, it may be necessary to use a pre-warmed syringe.

-

Filtration: Immediately filter the aliquot using a syringe filter that is compatible with the solvent to remove any remaining solid particles.

-

Quantification: Accurately weigh the filtered aliquot. The solvent is then evaporated, and the remaining tristearin is weighed. Alternatively, the concentration of tristearin in the filtered solution can be determined using a suitable analytical technique like HPLC or GC after appropriate dilution.

-

Calculation: The solubility is expressed as the weight of tristearin per weight or volume of the solvent (e.g., g/100g solvent or mg/mL).

Method 2: Visual "Cloud Point" Method

This method is useful for determining the temperature at which a known concentration of tristearin becomes soluble.

Materials:

-

Tristearin

-

Organic solvent

-

Jacketed test tubes or similar vessels with temperature control

-

Calibrated thermometer

-

Stirring mechanism

Procedure:

-

Sample Preparation: Prepare samples with known concentrations of tristearin in the solvent of interest in the jacketed test tubes.

-

Heating and Cooling Cycles: The temperature of the sample is gradually increased while stirring until all the tristearin is dissolved, resulting in a clear solution.

-

Observation: The solution is then slowly cooled, and the temperature at which the first sign of turbidity or crystallization appears (the "cloud point") is recorded. This temperature corresponds to the saturation temperature for that specific concentration.

-

Data Plotting: By repeating this procedure for a range of concentrations, a solubility curve (temperature vs. concentration) can be constructed.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for determining the solubility of tristearin using the isothermal equilibrium method.

Caption: Workflow for determining tristearin solubility.

This guide provides a foundational understanding of tristearin solubility for professionals in research and drug development. The provided data and methodologies can serve as a starting point for formulation design and process optimization.

References

A Technical Guide to the Natural Sources and Extraction of Tristearin for Researchers and Drug Development Professionals

An In-depth Examination of Tristearin Isolation and Purification from Natural Feedstocks

Tristearin, a triglyceride derived from three units of stearic acid, is a critical component in numerous applications within the pharmaceutical and research sectors, including in the formulation of drug delivery systems such as solid lipid nanoparticles (SLNs)[1]. Its biocompatibility and solid-state properties at physiological temperatures make it an invaluable excipient. This technical guide provides a comprehensive overview of the natural sources of tristearin and the methodologies for its extraction and purification, tailored for researchers, scientists, and professionals in drug development.

Natural Sources of Tristearin

Tristearin is predominantly found in animal fats and certain vegetable oils. The concentration of tristearin in these sources can vary based on factors such as animal diet and plant variety.

Table 1: Tristearin Content in Various Natural Sources

| Natural Source | Common Name | Typical Tristearin Content (% w/w) | Key References |

| Bos taurus | Beef Tallow | 19% (as stearic acid) | [2][3] |

| Theobroma cacao | Cocoa Butter | 34.7% (as stearic acid) | [2] |

| Elaeis guineensis | Palm Oil (Stearin Fraction) | Variable, enriched in stearic acid | [4] |

Note: The tristearin content is often reported as the percentage of its constituent fatty acid, stearic acid. The actual triglyceride content can be inferred from this value.

Extraction of Tristearin from Natural Sources

The initial step in isolating tristearin involves the extraction of the total fat from the raw material. The most common method for animal sources is rendering.

Rendering of Animal Fat

Rendering is the process of melting and separating fat from animal tissues. Both dry and wet rendering methods are employed.

Experimental Protocol: Laboratory-Scale Wet Rendering of Beef Tallow

-

Preparation of Raw Material: Obtain beef suet (fat from around the kidneys and loins) and chop it into small, uniform pieces (approximately 1-2 cm cubes) to increase the surface area for efficient heat transfer.

-

Heating: Place the chopped suet in a slow cooker or a heavy-bottomed pot. For wet rendering, add a small amount of water to prevent scorching during the initial heating phase.

-

Melting: Heat the suet at a low temperature (approximately 110-120°C) for several hours (4-6 hours). Stir occasionally to ensure even heating. The fat will gradually melt and separate from the solid proteinaceous tissue (cracklings).

-

Separation: Once the majority of the fat has liquefied, turn off the heat and allow the mixture to cool slightly.

-

Filtration: Strain the molten tallow through a fine-mesh sieve or multiple layers of cheesecloth to remove the solid cracklings. For higher purity, a second filtration can be performed.

-

Washing (Optional): The rendered tallow can be washed by adding hot water, agitating the mixture, and allowing it to cool and separate. The upper tallow layer is then decanted. This step helps in removing water-soluble impurities.

-

Drying: The rendered tallow is then heated to a temperature above 100°C to evaporate any remaining water.

Purification of Tristearin

The rendered tallow or crude vegetable fat is a mixture of various triglycerides. To isolate tristearin, further purification steps are necessary.

Fractional Crystallization

Fractional crystallization separates triglycerides based on their melting points. Tristearin, having a high melting point, will crystallize from the melt at a higher temperature than other triglycerides like oleins. This process can be performed with or without a solvent.

Experimental Protocol: Solvent-Based Fractional Crystallization of Tristearin from Tallow

-

Dissolution: Dissolve the rendered tallow in a suitable organic solvent, such as acetone or hexane, at an elevated temperature (e.g., 50-60°C) to ensure complete dissolution. A typical ratio would be 1:3 to 1:5 (w/v) of tallow to solvent.

-

Cooling and Crystallization: Slowly cool the solution under controlled agitation. Tristearin and other saturated triglycerides will start to crystallize out of the solution as the temperature decreases. For selective crystallization of the high-melting stearin fraction, the solution is typically cooled to a specific temperature (e.g., 20-25°C) and held for a period to allow for crystal growth.

-

Separation: The crystallized solid fraction (stearin), which is enriched in tristearin, is separated from the liquid fraction (olein) by filtration or centrifugation.

-

Washing: The collected stearin fraction is washed with a small amount of cold solvent to remove any adhering olein.

-

Solvent Removal: The solvent is removed from the stearin fraction, typically by evaporation under reduced pressure, to yield the purified tristearin-rich solid.

Recrystallization

For achieving high purity, a final recrystallization step is often employed.

Experimental Protocol: Recrystallization of Tristearin

-

Solvent Selection: Choose a solvent in which tristearin is highly soluble at high temperatures but poorly soluble at low temperatures. Common solvents include acetone, ethanol, or a mixture of solvents.

-

Dissolution: Dissolve the tristearin-rich fraction obtained from fractional crystallization in a minimal amount of the hot solvent.

-

Hot Filtration (Optional): If any insoluble impurities are present, the hot solution should be filtered through a pre-heated funnel to remove them.

-

Cooling and Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collection and Washing: Collect the purified tristearin crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified tristearin crystals in a vacuum oven at a temperature below its melting point to remove any residual solvent.

Characterization and Quality Control

The purity of the extracted and purified tristearin should be assessed using appropriate analytical techniques.

Table 2: Analytical Methods for Tristearin Characterization

| Analytical Technique | Purpose | Key Parameters to Measure |

| Gas Chromatography (GC) | To determine the fatty acid composition and purity of tristearin. | Peak area corresponding to stearic acid methyl ester after transesterification. |

| High-Performance Liquid Chromatography (HPLC) | To quantify the triglyceride profile. | Retention time and peak area of tristearin. |

| Differential Scanning Calorimetry (DSC) | To determine the melting point and polymorphic behavior. | Onset and peak melting temperatures. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the functional groups and chemical structure. | Characteristic ester carbonyl stretch. |

Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for the extraction and purification of tristearin and the logical relationship between the different purification stages.

Caption: Overall workflow for tristearin extraction and purification.

Caption: Logical flow of the tristearin purification process.

References

- 1. polysciences.com [polysciences.com]

- 2. Interrelationship of stearic acid content and triacylglycerol composition of lard, beef tallow and cocoa butter in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of beef and beef tallow, an enriched source of stearic acid, in a cholesterol-lowering diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palm stearin - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Molecular Properties of Tristearin

This guide provides a detailed overview of the molecular weight and chemical formula of tristearin, a significant triglyceride in various industrial and research applications. The information is tailored for researchers, scientists, and drug development professionals, presenting key data in a structured format and outlining the workflow for its determination.

Core Molecular Data

Tristearin, also known as glyceryl tristearate, is a triglyceride formed from the esterification of three units of stearic acid with a single glycerol molecule.[1][2] It is a white, odorless powder.[1]

The fundamental molecular properties of tristearin are summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and formulation development.

| Parameter | Value | References |

| Chemical Formula | C₅₇H₁₁₀O₆ | [3][4] |

| Molecular Weight | 891.5 g/mol | |

| Exact Mass | 890.83024122 g/mol | |

| Elemental Analysis | C: 76.79%, H: 12.44%, O: 10.77% |

Experimental and Computational Determination Workflow

The determination of tristearin's molecular formula and weight is a multi-step process that combines experimental techniques with computational validation. The logical workflow for ascertaining these properties is illustrated below.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific data. Below are outlines of the key experiments involved in characterizing tristearin.

1. Mass Spectrometry for Molecular Weight Determination

-

Objective: To determine the mass-to-charge ratio (m/z) of the molecule and its fragments to ascertain the molecular weight.

-

Methodology:

-

A purified sample of tristearin is dissolved in an appropriate solvent (e.g., chloroform).

-

The solution is introduced into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

-

The instrument is calibrated using a known standard.

-

The sample is ionized, and the resulting ions are separated based on their m/z ratio.

-

The spectrum is analyzed to identify the molecular ion peak [M+H]⁺ or [M+Na]⁺, from which the molecular weight is calculated. The exact mass is determined using a high-resolution mass spectrometer.

-

2. Elemental Analysis for Empirical Formula Determination

-

Objective: To determine the percentage composition of carbon, hydrogen, and oxygen in the compound.

-

Methodology:

-

A precise mass of the tristearin sample is combusted in a furnace with an excess of oxygen.

-

The combustion products (CO₂, H₂O) are passed through a series of absorbers.

-

The mass of CO₂ and H₂O absorbed is measured, from which the percentages of carbon and hydrogen in the original sample are calculated.

-

The percentage of oxygen is typically determined by difference.

-

These percentages are used to calculate the empirical formula, which is then reconciled with the molecular weight from mass spectrometry to determine the molecular formula.

-

References

Unveiling the Precise Architecture of β-Tristearin: A Technical Guide to its Crystalline Structure

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the crystalline structure of excipients like tristearin is paramount for controlling drug product performance. This in-depth technical guide elucidates the intricate solid-state architecture of the beta (β) form of tristearin, its most stable polymorph. The following sections detail its crystallographic parameters, thermal characteristics, and the experimental methodologies employed for their determination.

Tristearin, a triglyceride derived from three units of stearic acid, is a key component in various pharmaceutical and food formulations. Its polymorphic nature, the ability to exist in multiple crystalline forms (α, β', and β), significantly influences the physical properties and stability of the final product. The β-form, being the most thermodynamically stable, is of particular interest for ensuring long-term product integrity.[1][2]

Quantitative Data Summary

The critical parameters defining the crystalline structure and thermal behavior of β-form tristearin are summarized in the tables below. These values have been compiled from various studies employing high-resolution analytical techniques.

Crystallographic Data of β-Tristearin

| Parameter | Value | Source |

| Crystal System | Triclinic | [3] |

| Space Group | P1 | [4] |

| a | 12.0053 (7) Å | [4] |

| b | 51.902 (2) Å | |

| c | 5.4450 (3) Å | |

| α | 73.752 (5)° | |

| β | 100.256 (6)° | |

| γ | 117.691 (5)° | |

| Z | 2 |

Table 1: Unit cell parameters for the β-form of tristearin determined by high-resolution synchrotron X-ray powder diffraction.

Thermal Properties of Tristearin Polymorphs

| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) | Source |

| α | ~54 | - | |

| β' | ~63.5 | - | |

| β | ~72.7 - 73.5 | 211.1 ± 10.4 | |

| β1 (a newly reported stable form) | 75.7 ± 0.5 | 243.9 ± 10.5 |

Table 2: Comparative thermal properties of the principal polymorphic forms of tristearin.

Experimental Protocols

The determination of the crystalline structure and polymorphic behavior of tristearin relies on a combination of advanced analytical techniques. The following sections provide detailed methodologies for the key experiments cited in the literature.

High-Resolution Synchrotron X-ray Powder Diffraction (HR-SXRPD)

High-resolution synchrotron X-ray powder diffraction is a powerful technique for the ab initio determination of crystal structures from polycrystalline samples.

Sample Preparation:

-

Pure tristearin is first melted to erase any previous thermal history.

-

The molten sample is then cooled under controlled conditions to induce crystallization of the desired β-form. This can be achieved by slow cooling (e.g., 5 °C/min) to room temperature.

-

The crystallized solid is gently ground to a fine powder to ensure random orientation of the crystallites.

-

The powder is then packed into a thin-walled capillary tube (e.g., 0.5 mm diameter).

Data Collection:

-

The capillary is mounted on a goniometer head of a synchrotron beamline.

-

A monochromatic X-ray beam is used.

-

The diffraction pattern is collected over a wide 2θ range (e.g., 2° to 60°) with a small step size (e.g., 0.01°) to ensure high resolution.

-

Data is typically collected at a controlled temperature to minimize thermal vibrations.

Structure Determination and Refinement:

-

The collected powder diffraction pattern is indexed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or real-space methods.

-

Rietveld refinement is then performed to refine the atomic positions, lattice parameters, and profile parameters to achieve the best fit between the observed and calculated diffraction patterns.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of tristearin, such as melting points and enthalpies of fusion, which are characteristic of each polymorphic form.

Sample Preparation:

-

A small amount of the tristearin sample (typically 2-6 mg) is accurately weighed into an aluminum DSC pan.

-

The pan is hermetically sealed to prevent any loss of material during heating.

-

An empty, sealed aluminum pan is used as a reference.

Measurement Protocol:

-

The sample and reference pans are placed in the DSC cell.

-

The temperature program is initiated. A typical program involves heating the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 100 °C).

-

To study polymorphic transitions, a controlled cooling and heating cycle can be employed. For instance, the sample can be melted, then cooled at a specific rate to form a metastable polymorph, followed by a heating scan to observe its melting and subsequent recrystallization into a more stable form.

Polarized Light Microscopy (PLM)

PLM is a valuable tool for visualizing the morphology and birefringence of fat crystals, which are indicative of their polymorphic form and crystalline organization.

Sample Preparation:

-

A small amount of tristearin is placed on a clean glass microscope slide.

-

The slide is heated on a hot stage to melt the sample completely.

-

A coverslip is carefully placed over the molten sample.

-

The sample is then subjected to a controlled cooling regime on the hot stage to induce crystallization.

Observation:

-

The slide is placed on the stage of a polarized light microscope.

-

The sample is observed under cross-polarized light as it crystallizes.

-

The morphology, size, and growth of the crystals are recorded. Different polymorphs of tristearin will exhibit distinct crystal habits.

Visualizations

The following diagrams illustrate the workflow for determining the crystal structure of β-tristearin and the polymorphic transitions it can undergo.

References

- 1. Liquid Lipids Act as Polymorphic Modifiers of Tristearin-Based Formulations Produced by Melting Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization and Thermal Stability of Polymorphic Forms of Synthesized Tristearin [agris.fao.org]

- 3. Phase behaviour of model triglyceride ternary blends: triolein, tripalmitin and tristearin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02395D [pubs.rsc.org]

- 4. XDXD: End-to-end crystal structure determination with low resolution X-ray diffraction. [arxiv.org]

Tristearin: A Comprehensive Technical Guide on Safety and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Foreword

Tristearin, the triglyceride of stearic acid, is a ubiquitous substance found in a variety of vegetable and animal fats. It serves numerous applications in the food, pharmaceutical, and cosmetic industries as an emulsifier, stabilizer, and lubricant. This in-depth technical guide provides a comprehensive overview of the safety and toxicity profile of tristearin, drawing from available scientific literature and regulatory assessments. The information is presented to aid researchers, scientists, and drug development professionals in evaluating its suitability and safety in various applications.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | Propane-1,2,3-triyl tristearate |

| Synonyms | Glyceryl tristearate, Trioctadecanoin |

| CAS Number | 555-43-1 |

| Molecular Formula | C₅₇H₁₁₀O₆ |

| Molecular Weight | 891.48 g/mol |

| Appearance | White, odorless, waxy solid |

| Melting Point | 55-72 °C |

| Solubility | Insoluble in water; soluble in hot ethanol, chloroform, and benzene |

Toxicological Data Summary

The available toxicological data for tristearin consistently indicate a low order of toxicity across various endpoints. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of tristearin and concluded it is safe as used in cosmetic formulations[1][2]. Furthermore, tristearin is listed by the U.S. Food and Drug Administration (FDA) as a substance that is Generally Recognized as Safe (GRAS) for use in food[3].

Acute Toxicity

Acute toxicity studies in animals demonstrate that tristearin has a very low potential for acute toxicity when ingested.

| Species | Route | LD₅₀ | Reference |

| Rat | Oral | > 20 g/kg body weight | [4] |

Experimental Protocol: Acute Oral Toxicity Study (General Guideline)

A typical acute oral toxicity study, such as the one referenced, would follow a protocol similar to the OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or 423 (Acute Oral Toxicity - Acute Toxic Class Method).

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strain), typically 8-12 weeks old, are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.

-

Housing: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

-

Dosing: A limit dose of 2000 mg/kg or 5000 mg/kg is typically used for substances with low expected toxicity. Tristearin is administered as a single oral dose via gavage. The vehicle used for administration is an inert substance like corn oil. A control group receives the vehicle only.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects), and body weight changes for a period of 14 days post-dosing.

-

Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy to examine for any pathological changes in organs and tissues.

Subchronic and Chronic Toxicity

Genotoxicity

Tristearin has been evaluated for its potential to cause genetic mutations and has been found to be non-genotoxic.

| Assay | Test System | Result | Reference |

| Ames Test | Salmonella typhimurium | Non-mutagenic | [4] |

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. A generalized protocol based on OECD Test Guideline 471 would be as follows:

-

Test Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) are used. These strains are specifically designed to detect different types of mutations (frameshift and base-pair substitutions).

-

Metabolic Activation: The test is conducted both with and without an exogenous metabolic activation system (S9 mix), which is a liver homogenate from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254). This is to mimic the metabolic processes that occur in mammals.

-

Procedure: The test substance (tristearin) at various concentrations is incubated with the bacterial strains in the presence or absence of the S9 mix. The mixture is then plated on a minimal agar medium that lacks the amino acid required for the growth of the specific bacterial strain.

-

Evaluation: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted after a 48-72 hour incubation period. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Carcinogenicity

There is no evidence to suggest that tristearin is carcinogenic. In fact, triglycerides such as triolein and tricaprylin have been used as vehicles in carcinogenicity testing of other chemicals, indicating their non-carcinogenic nature. A dedicated long-term carcinogenicity bioassay on tristearin has not been identified in the reviewed literature.

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies on tristearin are not detailed in the readily available literature. However, triglycerides are a major component of the normal diet and are essential for reproductive health and fetal development. The long history of safe consumption of fats and oils containing tristearin provides strong evidence for its lack of reproductive and developmental toxicity.

Metabolism and Signaling Pathways

Tristearin, being a triglyceride, undergoes digestion and metabolism through well-established pathways for dietary fats. The primary process is enzymatic hydrolysis catalyzed by lipases.

Metabolic Pathway of Tristearin

The metabolic breakdown of tristearin primarily occurs in the small intestine.

Pathway Description: In the lumen of the small intestine, pancreatic lipase hydrolyzes tristearin into diacylglycerols, monoacylglycerols, free fatty acids (stearic acid), and glycerol. These breakdown products are then absorbed by the enterocytes (intestinal cells). Inside the enterocytes, they are re-esterified back into triglycerides and packaged into chylomicrons. These chylomicrons are then secreted into the lymphatic system and subsequently enter the bloodstream for transport to various tissues for energy storage or utilization.

Experimental Workflows

General Workflow for a 90-Day Subchronic Oral Toxicity Study

The following diagram illustrates a typical workflow for a 90-day subchronic oral toxicity study, which is a standard requirement for assessing the safety of food ingredients and other chemicals.

Conclusion

Based on the extensive review of available data, tristearin exhibits a very low order of toxicity. It is not acutely toxic, is not a skin or eye irritant or sensitizer, and is not genotoxic. Its long history of use in food and cosmetics, coupled with its well-understood metabolic fate as a simple triglyceride, supports its safety for a wide range of applications. For drug development professionals, tristearin can be considered a safe and inert excipient. However, as with any substance, the final formulation should be assessed for its overall safety profile. Researchers and scientists can confidently use tristearin in their studies with minimal toxicological concern.

References

- 1. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 2. researchgate.net [researchgate.net]

- 3. The 90-day oral toxicity of d-psicose in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The absorption of tristearin and stearic acid and tripalmitin and palmitic acid. Studies on the rate-limiting steps in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Tristearin as a Lipid Excipient: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tristearin, a triglyceride derived from three units of stearic acid, is a well-established and versatile lipid excipient in the pharmaceutical industry.[1] Its biocompatibility, biodegradability, and solid-state properties at room temperature make it a valuable component in a variety of dosage forms.[2][3] This technical guide provides a comprehensive overview of the role of tristearin in pharmaceutical formulations, with a focus on its physicochemical properties, applications in drug delivery, and the experimental methodologies used for its characterization.

Physicochemical Properties of Tristearin

Tristearin's utility as an excipient is fundamentally linked to its distinct physicochemical properties. A summary of these properties is presented in Table 1.

| Property | Value | References |

| Chemical Formula | C57H110O6 | [1][2] |

| Molecular Weight | 891.48 g/mol | |

| Appearance | White to off-white, waxy solid or powder | |

| Solubility | Insoluble in water; Soluble in chloroform, benzene, and hot ethanol. | |

| Polymorphism | Exhibits multiple polymorphic forms (α, β', β) with distinct melting points. |

Table 1: Physicochemical Properties of Tristearin

One of the most critical properties of tristearin is its polymorphism, the ability to exist in multiple crystalline forms. These forms, primarily the metastable α-form and the stable β-form, possess different melting points, molecular arrangements, and, consequently, impact drug formulation stability and release characteristics. The transition between these polymorphic forms is a key consideration in formulation development.

Tristearin in Drug Delivery Systems

Tristearin is a cornerstone in the formulation of various drug delivery systems, particularly in the realm of controlled and targeted release. Its solid matrix can encapsulate active pharmaceutical ingredients (APIs), protecting them from degradation and modulating their release profile.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

Tristearin is a primary choice for the lipid matrix in the fabrication of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These colloidal carriers offer numerous advantages, including enhanced drug stability, controlled release, and the potential for targeted delivery. SLNs are composed of a solid lipid core, while NLCs are a second generation of lipid nanoparticles that incorporate a blend of solid and liquid lipids, which can lead to higher drug loading and reduced drug expulsion during storage. The solid nature of the tristearin matrix at physiological temperatures is crucial for the sustained release of the encapsulated drug.

Controlled Release Formulations

The polymorphic state of tristearin significantly influences the drug release rate from lipid-based formulations. The metastable α-polymorph, often formed upon rapid cooling of the molten lipid, generally allows for a faster drug release due to its less ordered crystalline structure. Conversely, the stable β-polymorph, which forms over time or with specific processing conditions, has a more compact and ordered lattice, resulting in a slower, more controlled drug release. This polymorphic behavior allows formulators to tailor the drug release profile by controlling the manufacturing process.

Experimental Protocols

Preparation of Tristearin-Based Solid Lipid Nanoparticles (SLNs)

A common method for preparing tristearin-based SLNs is the hot homogenization technique followed by ultrasonication.

Materials:

-

Tristearin (Solid Lipid)

-

Active Pharmaceutical Ingredient (API)

-

Surfactant (e.g., Poloxamer 188, Tween 80)

-

Purified Water

Protocol:

-

Melt the tristearin at a temperature approximately 5-10°C above its melting point.

-

Disperse the API in the molten tristearin.

-

Separately, heat an aqueous solution of the surfactant to the same temperature as the molten lipid phase.

-

Add the hot aqueous surfactant solution to the molten lipid phase under high-speed homogenization (e.g., 10,000 - 20,000 rpm) for a defined period (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.

-

Subject the coarse emulsion to high-power ultrasonication (using a probe sonicator) for a specific duration (e.g., 10-15 minutes) to reduce the particle size to the nanometer range.

-

Cool the resulting nanoemulsion in an ice bath to solidify the lipid nanoparticles.

-

The SLN dispersion can then be further processed, for example, by lyophilization to obtain a dry powder.

Characterization of Tristearin and Tristearin-Based Formulations

Differential Scanning Calorimetry (DSC): DSC is a crucial technique for studying the polymorphism of tristearin and its interaction with APIs.

Protocol:

-

Accurately weigh 3-5 mg of the sample (tristearin, API, or physical mixture/formulation) into an aluminum DSC pan.

-

Seal the pan hermetically. An empty sealed pan is used as a reference.

-

Place the sample and reference pans in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 100°C).

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram for melting endotherms, crystallization exotherms, and any shifts in peak temperatures that may indicate interactions or polymorphic transitions.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to investigate potential chemical interactions between tristearin and the API.

Protocol:

-

Prepare a sample by mixing a small amount of the test material (tristearin, API, or physical mixture) with potassium bromide (KBr) powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Scan the sample over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

Compare the spectra of the pure components with that of the physical mixture. The absence of significant shifts or the appearance of new peaks in the mixture's spectrum generally indicates the absence of chemical interactions.

In Vitro Drug Release Study: The dialysis bag method is a common technique to evaluate the in vitro release of a drug from tristearin-based nanoparticles.

Protocol:

-

Accurately measure a specific volume of the SLN dispersion and place it inside a dialysis bag with a defined molecular weight cut-off.

-

Seal the dialysis bag and immerse it in a receptor medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

-

At predetermined time intervals, withdraw a sample of the receptor medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Analyze the withdrawn samples for drug content using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

-

Calculate the cumulative percentage of drug released over time.

Data Presentation

Polymorphism of Tristearin

The different polymorphic forms of tristearin can be clearly distinguished by their melting points as determined by DSC.

| Polymorphic Form | Melting Point (°C) | Enthalpy of Fusion (J/g) | References |

| α (alpha) | ~54 | - | |

| β' (beta prime) | ~64 | - | |

| β (beta) | ~73 | ~211 |

Table 2: Thermal Properties of Tristearin Polymorphs

Quantitative Drug Release Data

The following table provides an example of quantitative drug release data from tristearin-based microparticles containing caffeine.

| Time (hours) | Cumulative Release (%) - α form | Cumulative Release (%) - β form |

| 1 | 30 | 10 |

| 2 | 55 | 20 |

| 4 | 80 | 35 |

| 6 | 95 | 50 |

| 8 | 100 | 60 |

Table 3: Example of In Vitro Caffeine Release from Tristearin Microparticles with Different Polymorphic Forms. (Data is illustrative based on trends reported in the literature)

Mandatory Visualizations

References

Methodological & Application

Application Notes and Protocols for the Preparation of Tristearin-Based Solid Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of tristearin-based solid lipid nanoparticles (SLNs). Tristearin, a triglyceride of stearic acid, is a biocompatible and biodegradable lipid that is solid at both room and body temperature, making it an excellent candidate for formulating SLNs.[1][2] These nanoparticles are effective drug delivery systems, capable of encapsulating both lipophilic and hydrophilic drugs, offering advantages such as controlled release, improved stability, and targeted delivery.[3][4]

Overview of Preparation Methods

Several methods can be employed to produce tristearin-based SLNs, each with its own set of advantages and disadvantages. The choice of method often depends on the properties of the drug to be encapsulated, the desired particle size, and the scale of production. The most common methods include high shear homogenization, ultrasonication, microemulsion, and solvent emulsification-evaporation. More advanced techniques like microfluidics offer precise control over nanoparticle characteristics.[5]

Experimental Protocols

High Shear Homogenization (Hot Homogenization)

This is one of the most widely used and cost-effective methods for SLN production. It involves the dispersion of a melted lipid phase into a hot aqueous surfactant solution using a high-speed stirrer.

Materials and Equipment:

-

Tristearin

-

Active Pharmaceutical Ingredient (API)

-

Surfactant (e.g., Poloxamer 188, Tween 80, Soya lecithin)

-

Purified water

-

High-shear homogenizer (e.g., rotor-stator homogenizer)

-

Heating magnetic stirrer

-

Beakers and other standard laboratory glassware

-

Ice bath

Protocol:

-

Preparation of the Lipid Phase: Weigh the desired amount of tristearin and the API. Place them in a beaker and heat on a magnetic stirrer to a temperature 5-10°C above the melting point of tristearin (~72°C), ensuring complete melting and dissolution of the API in the lipid.

-

Preparation of the Aqueous Phase: In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

-

Pre-emulsion Formation: Pour the hot aqueous phase into the molten lipid phase while stirring at a moderate speed (e.g., 800-1000 rpm) to form a coarse pre-emulsion.

-

Homogenization: Immediately subject the pre-emulsion to high-shear homogenization at a high speed (e.g., 10,000-20,000 rpm) for a defined period (e.g., 10-20 minutes). The homogenization temperature should be maintained above the lipid's melting point.

-

Cooling and Nanoparticle Formation: After homogenization, quickly transfer the hot nanoemulsion to an ice bath and continue stirring at a lower speed. The rapid cooling of the lipid droplets leads to the precipitation of tristearin and the formation of solid lipid nanoparticles.

-

Storage: Store the resulting SLN dispersion at 4°C for further characterization.

Experimental Workflow for High Shear Homogenization

A schematic workflow for preparing tristearin SLNs using the high shear homogenization method.

Ultrasonication

Ultrasonication utilizes high-frequency sound waves to create nano-sized droplets. This method can be used alone or in combination with high-shear homogenization to further reduce particle size.

Materials and Equipment:

-

Same as for High Shear Homogenization

-

Probe or bath sonicator

Protocol:

-

Preparation of Phases and Pre-emulsion: Follow steps 1-3 of the High Shear Homogenization protocol to prepare the lipid and aqueous phases and form a coarse pre-emulsion.

-

Sonication: Immerse the probe of the sonicator into the pre-emulsion or place the beaker containing the pre-emulsion in a bath sonicator. Apply ultrasonication for a specific duration (e.g., 5-15 minutes). The temperature should be maintained above the melting point of tristearin.

-

Cooling and Nanoparticle Formation: After sonication, rapidly cool the nanoemulsion in an ice bath with gentle stirring to form the SLNs.

-

Storage: Store the SLN dispersion at 4°C.

Experimental Workflow for Ultrasonication Method

A schematic workflow for the ultrasonication-based preparation of tristearin SLNs.

Microemulsion Method

This method involves the formation of a thermodynamically stable, transparent oil-in-water (o/w) microemulsion, which is then diluted with a large volume of cold water to precipitate the SLNs.

Materials and Equipment:

-

Tristearin

-

API

-

Surfactant (e.g., Brij S10, Poloxamer, Tween 80)

-

Co-surfactant (optional, e.g., sodium tauroglycocholate)

-

Purified water

-

Heating magnetic stirrer

-

Ice bath

Protocol:

-

Microemulsion Formation: Melt the tristearin and dissolve the API in it. In a separate container, dissolve the surfactant and co-surfactant (if used) in water. Heat both phases to a temperature above the melting point of tristearin (e.g., 85°C). Add the hot aqueous phase to the molten lipid phase under gentle stirring until a clear, transparent microemulsion is formed.

-

Nanoparticle Precipitation: Rapidly disperse the hot microemulsion dropwise into a large volume of ice-cold water (2-4°C) under continuous magnetic stirring. The volume ratio of cold water to the microemulsion is typically high (e.g., 25:1).

-

Solidification: The sudden temperature drop causes the lipid to precipitate, forming SLNs.

-

Storage: Store the resulting SLN dispersion at 4°C.

Experimental Workflow for the Microemulsion Method

A schematic representation of the workflow for preparing tristearin SLNs via the microemulsion technique.

Solvent Emulsification-Evaporation Method

This method is particularly suitable for thermolabile drugs. It involves dissolving the lipid and drug in a water-immiscible organic solvent, emulsifying this solution in an aqueous phase, and then removing the solvent.

Materials and Equipment:

-

Tristearin

-

API

-

Water-immiscible organic solvent (e.g., chloroform, dichloromethane)

-

Surfactant (e.g., Poloxamer 188, Tween 80)

-

Purified water

-

High-speed homogenizer or sonicator

-

Rotary evaporator

-

Magnetic stirrer

Protocol:

-

Preparation of the Organic Phase: Dissolve tristearin and the API in a suitable organic solvent.

-

Preparation of the Aqueous Phase: Dissolve the surfactant in purified water.

-

Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

-

Solvent Evaporation: Remove the organic solvent from the emulsion using a rotary evaporator under reduced pressure. The evaporation of the solvent leads to the precipitation of the lipid, forming SLNs.

-

Purification: The resulting SLN dispersion may be further purified by dialysis or centrifugation to remove any residual solvent and excess surfactant.

-

Storage: Store the purified SLN dispersion at 4°C.

Experimental Workflow for Solvent Emulsification-Evaporation

A schematic workflow for the solvent emulsification-evaporation method for preparing tristearin SLNs.

Data Presentation: Comparison of Formulation Parameters

The following tables summarize quantitative data from various studies on tristearin-based SLNs, providing a comparative overview of the influence of different preparation methods and parameters on the final nanoparticle characteristics.

Table 1: Influence of Preparation Method on Tristearin SLN Properties

| Preparation Method | Drug | Surfactant(s) | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Reference |

| Microwave-assisted Microemulsion | Luliconazole | Brij S10 | 330 | - | 95 | |

| Solvent Diffusion-Emulsification | Fluconazole | Poloxamer 188, Tween 80, Soya lecithin | ~150-250 | ~0.17-0.25 | ~50-60 | |

| Hot High Shear Homogenization | Miconazole Nitrate | Tween 80 | ~140-400 | ~0.12-0.20 | ~70-98 | |

| Microfluidics | Ovalbumin (OVA) | mPEG-DSPE | 65 ± 23 | 0.2-0.3 | - | |

| Microemulsion | Etodolac | Poloxamer, Tween 80 | < 300 | - | - | |

| Solvent Injection | Miconazole Nitrate | Soya lecithin, Polysorbate 80 | 206 | 0.21 | 90.9 |

Table 2: Effect of Process Parameters in High Shear Homogenization on Miconazole Nitrate-Loaded Tristearin SLNs

| Drug:Tristearin (% w/w) | Tween 80 (% w/v) | Homogenization Speed (rpm) | Homogenization Time (min) | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) |

| 7.5 | 10 | 15,000 | 15 | 197.34 | 0.124 | -16.78 | 73.56 |

| 5 | 10 | 10,000 | 15 | 144.32 | 0.192 | -14.76 | 97.23 |

| 10 | 10 | 20,000 | 15 | 382.52 | 0.181 | -16.21 | 90.34 |

| 7.37 | 15 | 17,000 | 20 | Optimized formulation | - | - | - |

Data adapted from a study utilizing a Box-Behnken design to optimize formulation.

Characterization of Tristearin-Based SLNs

After preparation, it is crucial to characterize the SLNs to ensure they meet the desired specifications for the intended application. Key characterization techniques include:

-

Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS) or Photon Correlation Spectroscopy (PCS). The particle size should ideally be within the desired range (typically 50-1000 nm), and a low PDI (< 0.3) indicates a narrow and uniform size distribution.

-

Zeta Potential (ZP): Also measured by DLS, the zeta potential indicates the surface charge of the nanoparticles and is a predictor of their physical stability. A high absolute ZP value (typically > |±30| mV) suggests good stability against aggregation.

-

Entrapment Efficiency (%EE) and Drug Loading (%DL): This is a critical parameter that quantifies the amount of drug successfully encapsulated within the nanoparticles. It is usually determined by separating the unentrapped drug from the SLN dispersion (e.g., by centrifugation or dialysis) and then quantifying the drug in the supernatant and/or the nanoparticles using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

-

Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used to visualize the shape and surface morphology of the SLNs.

-

Crystallinity and Thermal Properties: Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are used to investigate the crystalline structure of the lipid matrix and the physical state of the encapsulated drug (amorphous or crystalline).

-

In Vitro Drug Release: The release profile of the encapsulated drug from the SLNs is typically studied using a dialysis bag method in a suitable release medium (e.g., phosphate-buffered saline).

Conclusion

The preparation of tristearin-based solid lipid nanoparticles can be achieved through various well-established methods. The choice of the most appropriate technique depends on the specific requirements of the drug and the desired final product characteristics. High shear homogenization and ultrasonication are straightforward and scalable methods, while the microemulsion technique is a low-energy approach. The solvent emulsification-evaporation method is advantageous for heat-sensitive drugs. By carefully selecting the formulation components and optimizing the process parameters, it is possible to produce tristearin SLNs with controlled particle size, high drug loading, and desired release profiles, making them a versatile platform for advanced drug delivery.

References

- 1. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formulation Design, Optimization, and Evaluation of Solid Lipid Nanoparticles Loaded With an Antiviral Drug Tenofovir Using Box–Behnken Design for Boosting Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

Application Notes and Protocols for High Shear Homogenization of Tristearin Solid Lipid Nanoparticles (SLNs)

Introduction

Solid Lipid Nanoparticles (SLNs) are at the forefront of nanomedicine, offering a promising alternative to traditional colloidal carriers like liposomes and polymeric nanoparticles. Comprised of a solid lipid core, these carriers are particularly well-suited for the encapsulation of lipophilic drugs, enhancing their stability and bioavailability. Tristearin, a triglyceride with a high melting point, is a commonly used lipid for SLN formulation due to its biocompatibility and ability to form a stable crystalline matrix.

The high shear homogenization (HSH) technique is a robust and scalable method for the production of SLNs. This method relies on the principle of dispersing a molten lipid phase, containing the active pharmaceutical ingredient (API), into a hot aqueous surfactant solution under high-speed mechanical stirring. The resulting pre-emulsion is then cooled to allow for the recrystallization of the lipid, forming the solid nanoparticles. This application note provides a detailed protocol for the preparation of Tristearin SLNs using the hot HSH method, along with key characterization techniques and expected outcomes.

Experimental Protocols

1. Materials and Equipment

-

Lipid: Tristearin

-

Surfactant: Polysorbate 80 (Tween 80) or Poloxamer 188

-

Aqueous Phase: Deionized or distilled water

-

Active Pharmaceutical Ingredient (API): (To be selected by the researcher)

-

Equipment:

-

High shear homogenizer (e.g., IKA, Heidolph)

-

Heated magnetic stirrer

-

Water bath or heating mantle

-

Beakers and other standard laboratory glassware

-

Ice bath

-

Particle size analyzer (for DLS)

-

Spectrophotometer or HPLC (for encapsulation efficiency)

-

2. Preparation of Tristearin SLNs by Hot High Shear Homogenization

This protocol outlines the steps for preparing Tristearin SLNs using the hot high shear homogenization method.[1][2]

Step 1: Preparation of the Lipid Phase

-

Accurately weigh the desired amount of Tristearin and the lipophilic API.

-

Place the Tristearin and API in a beaker and heat to approximately 80°C, which is 5-10°C above the melting point of Tristearin.[3]

-

Stir the mixture gently on a heated magnetic stirrer until the lipid is completely melted and the drug is dissolved or homogeneously dispersed.[1][4]

Step 2: Preparation of the Aqueous Phase

-

Accurately weigh the desired amount of surfactant (e.g., Tween 80).

-

Dissolve the surfactant in deionized water in a separate beaker.

-

Heat the aqueous phase to the same temperature as the lipid phase (approximately 80°C) under gentle stirring.

Step 3: Homogenization

-

Pour the hot aqueous phase into the molten lipid phase.

-

Immediately subject the mixture to high shear homogenization at a specified speed (e.g., 10,000 - 20,000 rpm) for a defined period (e.g., 10 - 30 minutes). It is crucial to maintain the temperature of the mixture at 80°C during homogenization.

Step 4: Cooling and Solidification

-

After homogenization, quickly transfer the hot nanoemulsion to an ice bath.

-

Stir the dispersion gently for about 5 minutes to facilitate the recrystallization of the lipid and the formation of SLNs.

-

Store the resulting SLN dispersion at a suitable temperature (e.g., 4°C) for further characterization.

Data Presentation